molecular formula C11H14BrN3O2 B1407280 N-(5-Bromo-2-nitrophenyl)piperidin-1-amine CAS No. 1549008-37-8

N-(5-Bromo-2-nitrophenyl)piperidin-1-amine

Cat. No.: B1407280
CAS No.: 1549008-37-8
M. Wt: 300.15 g/mol
InChI Key: KKEPWWWBEDXGIF-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-nitrophenyl)piperidin-1-amine is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a piperidine group attached to a bromonitroaniline scaffold. Piperidine rings are prevalent structural motifs in pharmaceuticals and are frequently investigated for their biological activity . The bromo and nitro substituents on the aromatic ring make this compound a versatile intermediate for further synthetic elaboration, including metal-catalyzed cross-coupling reactions and functional group transformations . Compounds with similar structural features, such as piperidine and aromatic nitro groups, are found in research targeting various biological pathways . Researchers utilize this family of compounds in the synthesis of more complex molecules for screening and development. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-bromo-2-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c12-9-4-5-11(15(16)17)10(8-9)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEPWWWBEDXGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction involves the use of boron reagents and palladium catalysts to achieve the desired product.

Chemical Reactions Analysis

N-(5-Bromo-2-nitrophenyl)piperidin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

N-(5-Bromo-2-nitrophenyl)piperidin-1-amine has shown potential in several areas of medicinal chemistry:

  • Anticancer Activity : Research indicates that this compound can inhibit certain protein kinases critical in cancer pathways. Its ability to interact with specific molecular targets suggests it may have therapeutic effects against various cancers. For instance, studies have demonstrated that derivatives of this compound can significantly inhibit growth in multiple cancer cell lines, including melanoma and renal cancer cells.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. Similar piperidine derivatives have been shown to protect neuronal cells from apoptosis by modulating signaling pathways involved in cell survival .
  • Anti-inflammatory Properties : In vitro studies reveal that this compound can significantly reduce pro-inflammatory cytokines' release, indicating potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : The compound exhibits moderate to strong activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound showed significant inhibition against various cancer cell lines, with IC50 values ranging from 1.25 to 8.44 µM across different types of cancers .
  • Neurodegenerative Disease Models : In models simulating neurodegeneration, compounds similar to this compound exhibited protective effects on neuronal cells, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .
  • Inflammatory Response Studies : Research indicated that this compound could inhibit NLRP3 inflammasome activation, which is critical in inflammatory responses, potentially leading to new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Piperidine and Pyrrolidine Derivatives

  • 1-(5-Bromo-2-nitrophenyl)pyrrolidine (C10H11BrN2O2): This analog replaces the piperidine ring with a five-membered pyrrolidine. The molecular weight (285.12 g/mol) is slightly lower than the target compound (estimated ~299.12 g/mol), and its applications are noted in medicinal intermediates .
  • N-(3-Bromo-5-chloro-2-methoxyphenyl)-1-prop-2-ynylpiperidin-4-amine (C15H18BrClN2O) :
    This derivative introduces a propynyl group on the piperidine nitrogen and additional chloro and methoxy substituents on the aromatic ring. The propynyl group may enhance reactivity in click chemistry, while the chloro and methoxy groups increase lipophilicity (ClogP ~3.5) compared to the target compound .

Pyridine-Based Analogs

  • 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (C7H7BrN3O2): Replacing the benzene ring with a pyridine heterocycle alters electronic properties due to nitrogen's electron-withdrawing effect. The dimethylamine group reduces basicity (pKa ~4.5) compared to piperidine (pKa ~11).
  • N-(5-Bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine (C10H6BrClN4O2) :
    The pyrimidine ring introduces two additional nitrogen atoms, increasing hydrogen-bonding capacity. The chlorine substituent may improve binding affinity in biological targets, as seen in kinase inhibitors .

Fluorinated Derivatives

  • N-(1,1-Difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-yl)piperidin-1-amine :
    Fluorination at the alkyl chain and trifluoromethyl groups on the aromatic ring significantly enhance metabolic stability and membrane permeability. The difluoro moiety reduces polar surface area (PSA ~25 Ų) compared to the nitro group (PSA ~45 Ų) in the target compound .

Nitro-Propenone Derivatives

  • (E)-3-(5-Bromo-2-nitrophenyl)-1-(p-tolyl)-2-propen-1-one (C16H12BrNO3): The propenone linker introduces conjugation, shifting UV-Vis absorption maxima (~350 nm) and enabling fluorescence applications. The ketone group may serve as a site for nucleophilic addition, unlike the stable amine in the target compound .

Key Research Findings

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
Target Compound ~299.12 Not reported Br, NO2, piperidine High basicity (piperidine)
1-(5-Bromo-2-nitrophenyl)pyrrolidine 285.12 Not reported Br, NO2, pyrrolidine Improved solubility
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine 247.05 Not reported Br, NO2, dimethylamine Scalable synthesis
(E)-3-(5-Bromo-2-nitrophenyl)-1-(p-tolyl)-2-propen-1-one 345.18 164–166 Br, NO2, propenone Conjugated system

Biological Activity

N-(5-Bromo-2-nitrophenyl)piperidin-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the bromination and nitration of phenylpiperidine derivatives. The presence of the bromine and nitro groups on the aromatic ring enhances its reactivity and biological activity. The synthesis typically involves:

  • Bromination : The introduction of a bromine atom at the 5-position of the phenyl ring.
  • Nitration : The introduction of a nitro group at the 2-position, which is crucial for increasing the electrophilic character of the compound.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase enzyme. This enzyme is critical for viral replication, making it a prime target for antiviral drug development. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range, indicating potent inhibitory effects on viral replication pathways .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Research on related piperidine derivatives suggests that modifications at specific positions can lead to significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α production at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Case Studies and Experimental Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Antiviral Activity : A study reported that derivatives targeting NS5B showed promising results with IC50 values ranging from 0.26 μM to 0.35 μM against HCV .
    CompoundIC50 (μM)% Inhibition
    A0.26>95
    B0.35>90
  • Anti-inflammatory Activity : Another investigation into piperidine derivatives indicated significant activity against COX enzymes, leading to reduced inflammation markers in vitro.
    CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
    C7686
    D6176

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Viral Polymerases : The compound likely binds to allosteric sites on the NS5B enzyme, disrupting its function and thereby inhibiting viral replication.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes and reducing cytokine production, it may alleviate symptoms associated with inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(5-Bromo-2-nitrophenyl)piperidin-1-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 5-bromo-2-nitroaniline with piperidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO). Monitor reaction progress via TLC.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product .
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of piperidine) and temperature (80–100°C) to improve yield. Characterize purity via HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine?

  • Key Techniques :

TechniqueApplicationExample Data
¹H/¹³C NMR Assign aromatic protons (δ 7.5–8.5 ppm for bromo/nitro-substituted phenyl) and piperidine signals (δ 1.5–3.5 ppm) .δ 7.99 (s, 1H, aromatic), δ 3.20 (t, 4H, piperidine)
X-ray crystallography Resolve bond lengths/angles using SHELXL (e.g., C–Br: ~1.90 Å, C–N: ~1.45 Å). Refine data with SHELXTL .Space group P2₁/c with Z = 4
Mass spectrometry Confirm molecular weight (e.g., [M+H]⁺ = 326.03 g/mol).ESI-HRMS: m/z 326.03 (calculated)

Q. How can researchers assess the stability of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine under varying pH and temperature conditions?

  • Protocol :

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 1–4 weeks.
  • Analysis : Monitor degradation via HPLC-UV (λ = 254 nm). Nitro group reduction or bromine displacement may occur under acidic/reducing conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data refinement for N-(5-Bromo-2-nitrophenyl)piperidin-1-amine using SHELX software?

  • Approach :

  • Data quality : Ensure high-resolution data (≤ 0.8 Å) to reduce R1 values. Use SHELXC/D/E for experimental phasing if heavy atoms (Br) are present .
  • Twinning detection : Apply PLATON’s TwinRotMat for metric symmetry analysis. Refine using TWIN/BASF commands in SHELXL .
  • Disorder modeling : Split occupancy for disordered nitro/bromo groups with PART instructions .

Q. How do electronic effects of bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic insights :

  • Bromo group : Acts as a leaving group in Pd-catalyzed couplings. Steric hindrance from the nitro group may slow transmetallation.
  • Optimization : Use Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ base, and microwave heating (100°C, 1 hr). Monitor coupling efficiency with aryl boronic acids via GC-MS .

Q. What computational methods predict the biological activity of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine derivatives?

  • Workflow :

  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases). The nitro group may form hydrogen bonds with active-site residues .
  • QSAR modeling : Derive descriptors (logP, polar surface area) from ChemAxon or MOE. Correlate with IC₅₀ data from enzyme inhibition assays .

Q. How can researchers mitigate nitrosamine formation risks during synthesis or storage of piperidine-containing compounds?

  • Risk assessment :

  • Control nitrosating agents : Avoid NaNO₂ or amine contaminants in reagents. Use LC-MS/MS to detect trace N-nitroso derivatives (LOD: 0.01 ppm) .
  • Storage : Add antioxidants (BHT) and store under inert gas (N₂) at –20°C to suppress degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Troubleshooting :

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ data; nitro groups may cause deshielding in polar solvents.
  • Conformational analysis : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model piperidine ring puckering and its impact on δ values .

Q. Why might X-ray diffraction data yield conflicting space group assignments for N-(5-Bromo-2-nitrophenyl)piperidin-1-amine?

  • Resolution :

  • Check systematic absences : Use SHELXT’s HKLF 5 to identify correct Laue symmetry.
  • Pseudo-symmetry : High symmetry (e.g., monoclinic vs. orthorhombic) may require reindexing with CELL_NOW .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Bromo-2-nitrophenyl)piperidin-1-amine
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N-(5-Bromo-2-nitrophenyl)piperidin-1-amine

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